3-Deoxy-d-ribo-hexono-1,4-lactone
Overview
Description
3-Deoxy-d-ribo-hexono-1,4-lactone is a chemical compound with the molecular formula C6H10O5. It is a lactone derivative of 3-deoxy-D-ribo-hexonic acid and is known for its applications in various scientific fields. This compound is characterized by its white crystalline solid appearance and a melting point of 105-107°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Deoxy-d-ribo-hexono-1,4-lactone typically involves the oxidation of D-ribose. The process includes the following steps:
Oxidation of D-ribose: D-ribose is oxidized using an oxidizing agent such as bromine water or nitric acid to form D-ribonic acid.
Cyclization: The D-ribonic acid undergoes cyclization to form the gamma-lactone structure.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves:
Large-scale oxidation: Using industrial oxidizing agents and reactors to oxidize D-ribose.
Purification: The product is purified through crystallization or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Deoxy-d-ribo-hexono-1,4-lactone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidizing agents: Bromine water, nitric acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, methanol, dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation products: Various oxidized derivatives of the lactone.
Reduction products: Reduced forms of the lactone, potentially reverting to D-ribose.
Scientific Research Applications
3-Deoxy-d-ribo-hexono-1,4-lactone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic properties and as a biochemical marker.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 3-Deoxy-d-ribo-hexono-1,4-lactone involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for certain enzymes, leading to the formation of various metabolites. The molecular targets include enzymes involved in carbohydrate metabolism .
Comparison with Similar Compounds
Similar Compounds
- 3-Deoxy-lyxo-hexonic acid gamma-lactone
- 3-Deoxy-xylo-hexonic acid gamma-lactone
- 3-Deoxy-arabino-hexonic acid gamma-lactone
Uniqueness
3-Deoxy-d-ribo-hexono-1,4-lactone is unique due to its specific stereochemistry and its role in specific biochemical pathways. Its structural configuration allows it to interact with enzymes and other molecules in a distinct manner compared to its stereoisomers .
Properties
IUPAC Name |
(3R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3-hydroxyoxolan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-2-4(9)5-1-3(8)6(10)11-5/h3-5,7-9H,1-2H2/t3-,4-,5+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEFGBGANVMEIR-WDCZJNDASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1C(CO)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(=O)O[C@@H]1[C@@H](CO)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501274685 | |
Record name | D-ribo-Hexonic acid, 3-deoxy-, γ-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501274685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499-87-6 | |
Record name | D-ribo-Hexonic acid, 3-deoxy-, γ-lactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=499-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-ribo-Hexonic acid, 3-deoxy-, γ-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501274685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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